molecular formula C8H3Br2NO B15252443 5,6-Dibromoindol-2-one

5,6-Dibromoindol-2-one

Cat. No.: B15252443
M. Wt: 288.92 g/mol
InChI Key: JTNREXQASKUOEN-UHFFFAOYSA-N
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Description

5,6-Dibromoindol-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromoindol-2-one typically involves the bromination of indole derivatives. One common method is the bromination of indole-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromoindol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of the indole ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5,6-Dibromoindol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-Dibromoindol-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole-2-one: A mono-brominated derivative with similar chemical properties but potentially different biological activities.

    6-Bromoindole-2-one: Another mono-brominated derivative with unique properties.

    5,7-Dibromoindole-2-one: A dibrominated derivative with bromine atoms at different positions on the indole ring.

Uniqueness

5,6-Dibromoindol-2-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. The presence of two bromine atoms at the 5 and 6 positions can enhance its potential as a versatile intermediate for the synthesis of various indole derivatives and its effectiveness in biological applications.

Properties

Molecular Formula

C8H3Br2NO

Molecular Weight

288.92 g/mol

IUPAC Name

5,6-dibromoindol-2-one

InChI

InChI=1S/C8H3Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3H

InChI Key

JTNREXQASKUOEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC1=O)Br)Br

Origin of Product

United States

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